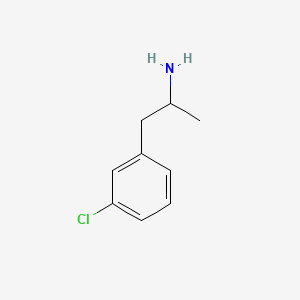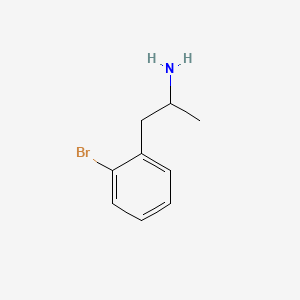
4-Bromo-2-(2-nitrovinyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(2-nitrovinyl)phenol is an organic compound with the molecular formula C8H6BrNO3 It is a derivative of phenol, where the phenolic ring is substituted with a bromine atom at the 4-position and a nitroethenyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-nitrovinyl)phenol typically involves multi-step organic reactionsThe reaction conditions often involve the use of bromine and a suitable solvent such as carbon disulfide, with the reaction being carried out at low temperatures to control the reactivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(2-nitrovinyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under suitable conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-bromo-2-[(E)-2-aminoethenyl]phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(2-nitrovinyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(2-nitrovinyl)phenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-bromo-2-nitrophenol
- 4-bromo-2-[(E)-2-nitrovinyl]phenol
- 4-Bromo-2-(2-nitrovinyl)phenol
Uniqueness
This compound is unique due to the presence of both a bromine atom and a nitroethenyl group on the phenolic ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
61131-72-4 |
|---|---|
Molekularformel |
C8H6BrNO3 |
Molekulargewicht |
244.04 g/mol |
IUPAC-Name |
4-bromo-2-[(E)-2-nitroethenyl]phenol |
InChI |
InChI=1S/C8H6BrNO3/c9-7-1-2-8(11)6(5-7)3-4-10(12)13/h1-5,11H/b4-3+ |
InChI-Schlüssel |
HRTAZQACTBHMGG-ONEGZZNKSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Br)/C=C/[N+](=O)[O-])O |
Kanonische SMILES |
C1=CC(=C(C=C1Br)C=C[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(3-Methylphenyl)cyclopropyl]methanol](/img/structure/B8271415.png)

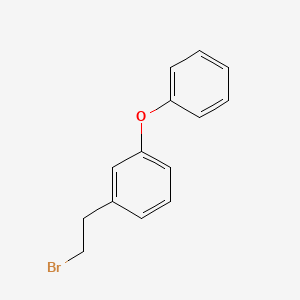
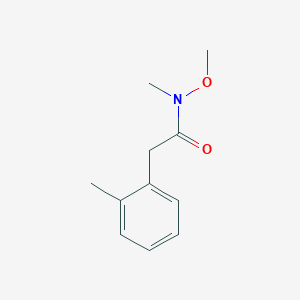

![5-Chlorospiro[indoline-3,4'-piperidine]](/img/structure/B8271451.png)

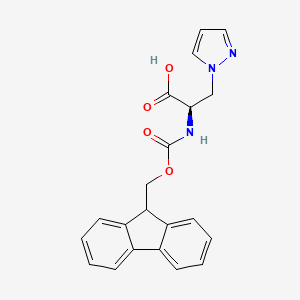
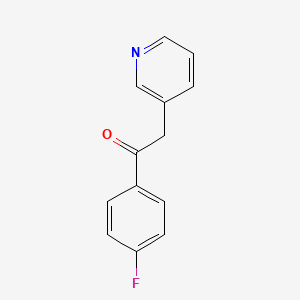
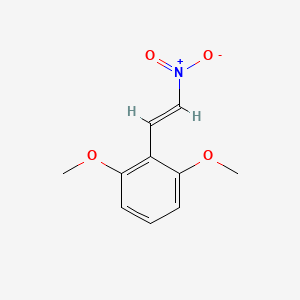
![2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B8271479.png)
